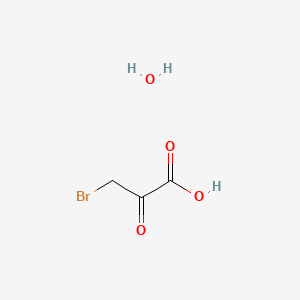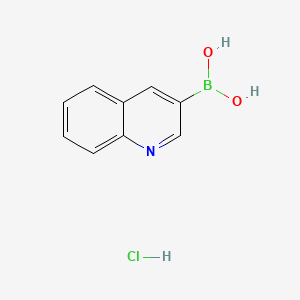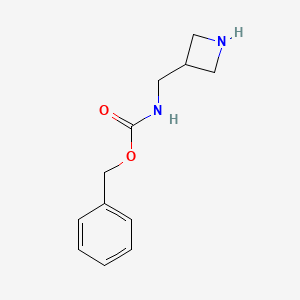![molecular formula C11H14N2O4 B1438540 Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate CAS No. 1173297-91-0](/img/structure/B1438540.png)
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate
描述
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate, also known as EDNPC, is a compound of interest to the scientific community due to its potential applications in various fields. It is a synthetic organic compound, and is classified as an organonitro compound, a type of compound containing both an oxygen atom and a nitro group. In recent years, EDNPC has attracted attention for its potential use in medical research and applications, as well as its potential as a laboratory reagent.
科学研究应用
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research. One of the most common uses of this compound is in the field of molecular biology. This compound has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. This compound has also been used in the study of enzyme kinetics, as well as in the study of gene expression. This compound has also been used in the study of DNA structure, as well as in the study of metabolic pathways.
作用机制
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate works by binding to proteins and other molecules, and then altering their structure and function. This binding is thought to be mediated by the nitro group of this compound, which is able to interact with the amino acid residues of proteins. This interaction leads to changes in the structure of the protein, which then leads to changes in its function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and other molecules, and to alter their structure and function. It has also been shown to interact with various enzymes, leading to changes in their activity. Additionally, this compound has been shown to interact with cell membranes, leading to changes in their permeability.
实验室实验的优点和局限性
The main advantages of using Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate in lab experiments are its low toxicity and its ability to bind to proteins and other molecules. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is not very stable and can be degraded by light and heat. Therefore, it is important to store this compound in a cool, dark place.
未来方向
The potential applications of Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate are vast and exciting. One potential future direction is the use of this compound in drug development. This compound could be used to target specific proteins and enzymes, leading to the development of new and more effective drugs. Additionally, this compound could be used to study the structure and function of proteins, leading to a better understanding of how proteins interact with each other and with other molecules. Finally, this compound could be used to study the interactions between proteins and other molecules, leading to a better understanding of how proteins and other molecules interact in the body.
属性
IUPAC Name |
ethyl 2,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(14)10-8(3)12-7(2)9(10)5-6-13(15)16/h5-6,12H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUMUIKIKQQNMI-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C=C[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1/C=C/[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)






![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)

![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)


